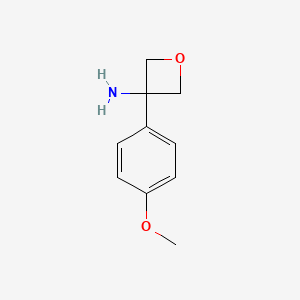

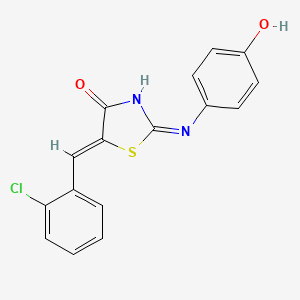

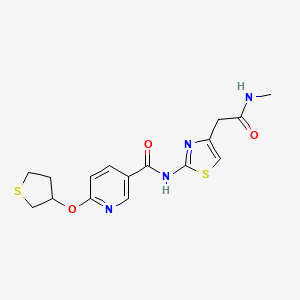

3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3,3-Trifluoropropyltrimethoxysilane is used in the manufacture of defoaming agents, releasing agents, fluoro silicone resin, and coating . It is also used as a coupling agent for epoxy resin .

Synthesis Analysis

In a study, 3,3,3-trifluoropropyltrimethoxysilane was used as a modification agent to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41, using a refluxing method .Molecular Structure Analysis

The molecular formula of 3,3,3-Trifluoropropyltrimethoxysilane is C6H13F3O3Si . It contains three methoxy groups and a trifluoropropyl group attached to the silicon atom .Chemical Reactions Analysis

The trifluoropropyl group in 3,3,3-trifluoropropyltrimethoxysilane can undergo a variety of chemical reactions, such as hydrosilylation, cross-coupling, and substitution, to produce a range of functionalized silanes with different properties and applications .Physical And Chemical Properties Analysis

3,3,3-Trifluoropropyltrimethoxysilane has a low vapor pressure, high boiling point, and good thermal stability, which make it suitable for use in high-temperature applications . It is also compatible with a wide range of solvents, including polar and nonpolar ones .Mécanisme D'action

Safety and Hazards

Orientations Futures

The unique molecular structure of 3,3,3-Trifluoropropyltrimethoxysilane gives the compound several desirable properties, such as improved hydrophobicity, increased surface reactivity, and excellent adhesion to a wide range of substrates . These properties make it a valuable ingredient in many industrial processes and suggest potential for further applications and research.

Propriétés

IUPAC Name |

3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O/c1-2-3-8-17-9-10-4-6-16(15-10)7-5-11(12,13)14/h4,6H,2-3,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIDPCGQJGINNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=NN(C=C1)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![5-Chloro-2-methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2729697.png)

![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)